Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate
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Overview
Description
Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.296 g/mol . It is a member of the ester family, characterized by the presence of an ester functional group. This compound is often used in early discovery research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate typically involves the reaction of 2-phenylcyclopropanecarboxylic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of esterification and amide bond formation are generally applicable.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aminolysis: Reaction with amines to form amides.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Aminolysis: Amines such as methylamine or ethylamine under mild heating.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: 2-phenylcyclopropanecarboxylic acid and ethanol.
Aminolysis: Corresponding amides.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate is primarily used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Medicine: Investigating potential pharmaceutical applications due to its unique structure.
Industry: Limited use, mainly in research and development settings.
Mechanism of Action
The mechanism of action for Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain pathways. Detailed studies on its exact mechanism are limited, but it is believed to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-phenylcyclopropyl)carbamate
- Ethyl (2-phenylcyclopropyl)acetate
- Ethyl (2-phenylcyclopropyl)amine
Uniqueness
Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate is unique due to its combination of a cyclopropyl ring and an ester-amide linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for research purposes, offering different reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 2-[(2-phenylcyclopropanecarbonyl)amino]acetate |
InChI |
InChI=1S/C14H17NO3/c1-2-18-13(16)9-15-14(17)12-8-11(12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17) |
InChI Key |
XABNJDWQQWFRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
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